molecular formula C16H17N3O3 B11729858 5-(3-(2,5-Dimethoxyphenyl)prop-1-ynyl)-6-methoxypyrimidin-4-amine

5-(3-(2,5-Dimethoxyphenyl)prop-1-ynyl)-6-methoxypyrimidin-4-amine

Cat. No.: B11729858
M. Wt: 299.32 g/mol
InChI Key: UPGCUSKGJVESTQ-UHFFFAOYSA-N
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Description

5-(3-(2,5-Dimethoxyphenyl)prop-1-ynyl)-6-methoxypyrimidin-4-amine is a chemical compound known for its potential therapeutic applications. It is a derivative of pyrimidine and contains methoxy and dimethoxyphenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(2,5-Dimethoxyphenyl)prop-1-ynyl)-6-methoxypyrimidin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethoxybenzaldehyde and propargyl bromide.

    Formation of Propargyl Intermediate: The reaction between 2,5-dimethoxybenzaldehyde and propargyl bromide in the presence of a base such as potassium carbonate leads to the formation of a propargyl intermediate.

    Cyclization: The propargyl intermediate undergoes cyclization with a suitable pyrimidine derivative under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-(2,5-Dimethoxyphenyl)prop-1-ynyl)-6-methoxypyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy and dimethoxyphenyl groups, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or nucleophilic substitution products.

Scientific Research Applications

5-(3-(2,5-Dimethoxyphenyl)prop-1-ynyl)-6-methoxypyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly dihydrofolate reductase.

    Medicine: Explored for its potential therapeutic effects, including antifungal and antibacterial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-(2,5-Dimethoxyphenyl)prop-1-ynyl)-6-methoxypyrimidin-4-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes such as dihydrofolate reductase, inhibiting their activity.

    Pathways Involved: By inhibiting dihydrofolate reductase, the compound disrupts the folate pathway, which is essential for DNA synthesis and cell division.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-(2,5-Dimethoxyphenyl)prop-1-ynyl)-6-ethylpyrimidine-2,4-diamine
  • 2,4-Diamino-5-(3-(2,5-dimethoxyphenyl)prop-1-ynyl)-6-ethylpyrimidine

Uniqueness

5-(3-(2,5-Dimethoxyphenyl)prop-1-ynyl)-6-methoxypyrimidin-4-amine is unique due to its specific substitution pattern and the presence of methoxy groups, which enhance its chemical reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C16H17N3O3

Molecular Weight

299.32 g/mol

IUPAC Name

5-[3-(2,5-dimethoxyphenyl)prop-1-ynyl]-6-methoxypyrimidin-4-amine

InChI

InChI=1S/C16H17N3O3/c1-20-12-7-8-14(21-2)11(9-12)5-4-6-13-15(17)18-10-19-16(13)22-3/h7-10H,5H2,1-3H3,(H2,17,18,19)

InChI Key

UPGCUSKGJVESTQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)CC#CC2=C(N=CN=C2OC)N

Origin of Product

United States

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